molecular formula C11H10O4S B2951573 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione CAS No. 15875-50-0

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione

Cat. No. B2951573
CAS RN: 15875-50-0
M. Wt: 238.26
InChI Key: NUWFXIJTIAJXML-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione, also known as 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione, is a compound used in the synthesis of various organic compounds and in the study of their properties. It is a member of the dioxane family and is one of the most studied compounds in this group. The compound is an important intermediate in the synthesis of various drugs, such as the antiretroviral drug abacavir.

Mechanism Of Action

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is an intermediate in the synthesis of various organic compounds. The compound acts as a nucleophile, attacking the electrophilic carbon of the starting material, forming a new bond and releasing a leaving group. The reaction is catalyzed by a base, such as sodium hydroxide, and is complete after 30 minutes.
Biochemical and Physiological Effects
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has no known biochemical or physiological effects. The compound is used in the synthesis of various organic compounds and in the study of their properties.

Advantages And Limitations For Lab Experiments

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has several advantages and limitations for use in laboratory experiments. The compound is relatively inexpensive and can be easily synthesized in the laboratory. The reaction is relatively fast and complete after 30 minutes. However, the compound is toxic and should be handled with care. Additionally, the compound is sensitive to light and should be stored in a dark place.

Future Directions

For research on 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione include the synthesis of more complex organic compounds, the study of the mechanism of action of the compound, the development of new synthetic methods, and the optimization of existing synthetic methods. Additionally, further research could be conducted on the use of the compound in the synthesis of various drugs, polymers, and polysaccharides. Finally, further research could be conducted on the safety and toxicity of the compound.

Synthesis Methods

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is synthesized by the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-thienylmethylene. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is carried out at a temperature of 80-90°C. The reaction is complete after 30 minutes.

Scientific Research Applications

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is used in the synthesis of various organic compounds and in the study of their properties. It has been used as a starting material in the synthesis of various drugs, such as the antiretroviral drug abacavir. In addition, it has been used in the synthesis of various polymers and in the study of their physical and chemical properties. The compound has also been used in the synthesis of various polysaccharides and in the study of their structure and properties.

properties

IUPAC Name

2,2-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c1-11(2)14-9(12)8(10(13)15-11)6-7-4-3-5-16-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWFXIJTIAJXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CS2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione

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